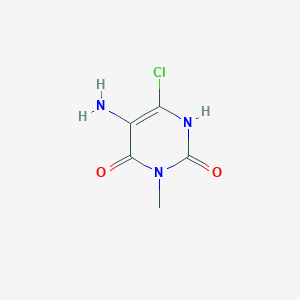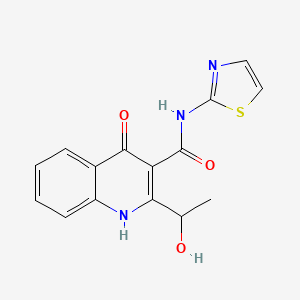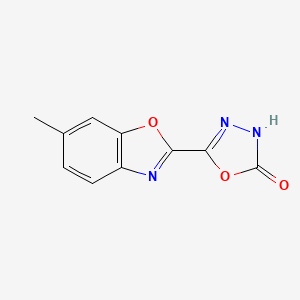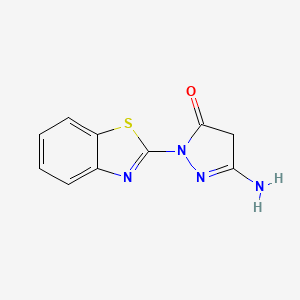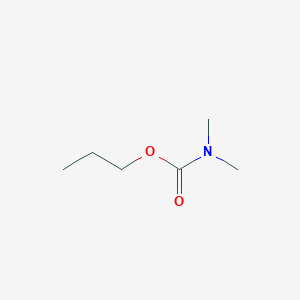
Propyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is particularly notable for its use as an intermediate in organic synthesis and as a pesticide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of propylamine with dimethyl carbonate in the presence of a catalyst. This reaction proceeds under mild conditions and avoids the use of toxic reagents like phosgene . Another method involves the reaction of propylamine with methyl chloroformate, which also yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction of propylamine with dimethyl carbonate in the presence of solid catalysts such as iron-chrome catalysts has been shown to be effective . This method is environmentally friendly and avoids the use of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
Propyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .
Scientific Research Applications
Propyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly cholinesterase inhibition.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
Propyl dimethylcarbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. It forms a reversible complex with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses . The molecular targets include acetylcholinesterase and butyrylcholinesterase enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Uniqueness
Propyl dimethylcarbamate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to methyl and ethyl carbamates, this compound has a longer alkyl chain, which can enhance its lipophilicity and ability to penetrate biological membranes .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, reactivity, and biological activity make it a valuable tool in scientific research and industrial applications. Understanding its properties and mechanisms of action can lead to the development of new compounds and technologies.
Properties
CAS No. |
6154-16-1 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5-9-6(8)7(2)3/h4-5H2,1-3H3 |
InChI Key |
ZXQJLRQAYKMYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)

![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)

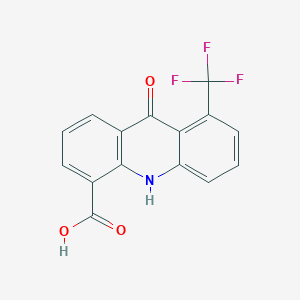

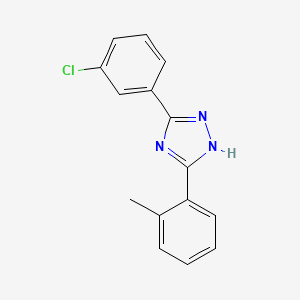
![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
